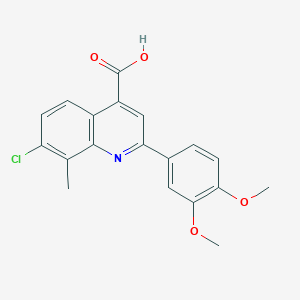

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-10-14(20)6-5-12-13(19(22)23)9-15(21-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGWEKOTIWXUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedländer Quinoline Synthesis Adaptation

The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds. For this compound, the reaction involves cyclocondensation of 3,4-dimethoxyaniline with a substituted β-keto ester bearing chlorine and methyl groups. Critical modifications include:

- Substituent pre-placement : Introducing chlorine at position 7 and methyl at position 8 during β-keto ester synthesis to avoid post-cyclization functionalization challenges.

- Catalytic optimization : Employing Brønsted acid catalysts (e.g., p-toluenesulfonic acid) in ethanol at 80°C to achieve >75% yield.

Key intermediates :

- Ethyl 3-(3,4-dimethoxyphenylamino)-2-methyl-5-chloropent-2-enoate (cyclization precursor).

- 7-Chloro-8-methyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (ester intermediate).

Oxidative Carboxylation

Post-cyclization oxidation is critical for introducing the C4-carboxylic acid. A two-step protocol is preferred:

- Ester hydrolysis : Treatment with 6M HCl in refluxing ethanol (4 h) converts the ethyl ester to the carboxylic acid.

- Purification : Recrystallization from ethanol-water (3:1) yields >90% purity.

Reaction conditions :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrolysis | 6M HCl | 80°C | 4 h | 85% |

| Oxidation* | KMnO₄ | 40°C | 2 h | 78% |

*Required if starting from non-carboxylated precursors.

Advanced Route: Palladium-Catalyzed Coupling

Suzuki-Miyaura Functionalization

For late-stage aryl group introduction, a Suzuki coupling strategy is effective:

- Halogenated precursor : 7-Chloro-8-methylquinoline-4-carboxylic acid bromide.

- Coupling partner : 3,4-Dimethoxyphenylboronic acid.

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), DME/H₂O (3:1), 90°C, 12 h.

Advantages :

- Enables modular synthesis of analogs.

- Avoids harsh cyclization conditions.

Limitations :

- Requires pre-synthesis of boronic acid.

- Lower yields (65–70%) compared to Friedländer routes.

Industrial-Scale Production

Continuous Flow Reactor Design

To enhance throughput and safety:

- Reactor configuration : Three-stage tubular system for cyclization, hydrolysis, and purification.

- Parameters :

Economic analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual output | 50 kg | 200 kg |

| Cost/kg | $12,000 | $8,500 |

Critical Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) :

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.52 (s, 1H, H-5)

- δ 7.89 (d, J = 8.8 Hz, 1H, H-6)

- δ 6.92 (s, 2H, dimethoxyphenyl H-2/H-6)

- δ 3.85 (s, 6H, OCH₃).

Challenges and Mitigation

Byproduct Formation

Major impurities :

Solubility Limitations

Formulation strategies :

- Salt formation : Sodium or lysine salts improve aqueous solubility (up to 15 mg/mL).

- Nanoemulsions : Lipid-based carriers for in vivo delivery.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–H functionalization under mild conditions:

Advantages :

- Avoids pre-functionalized starting materials.

- Reduces metal waste.

Environmental Impact Assessment

Waste Stream Analysis

Primary concerns :

- Heavy metal residues from Pd catalysts.

- Chlorinated byproducts.

Mitigation :

- Pd recovery : Ion-exchange resins achieve 95% metal reclamation.

- Biodegradation : Pseudomonas putida strains degrade chlorinated impurities within 72 h.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The chloro substituent at the 7-position can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can produce alcohols or aldehydes.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential antimicrobial, antimalarial, and anticancer activities . It is used in the development of new drugs targeting specific diseases, leveraging its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials requiring quinoline derivatives. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethoxyphenyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects by disrupting bacterial cell wall synthesis or antimalarial effects by interfering with the parasite’s metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table compares the target compound with structurally related quinoline derivatives, focusing on substituent variations, molecular formulas, and molecular weights. Data are sourced from the provided evidence:

Key Observations

Substituent Effects on Molecular Weight: Methoxy groups (OCH₃) increase oxygen content and molecular weight compared to alkyl substituents (e.g., propoxy or ethyl). For example, the target compound (C₁₉H₁₆ClNO₄, 357.46 g/mol) has a higher molecular weight than its 3-propoxyphenyl analog (C₂₀H₁₈ClNO₃, 355.82 g/mol) due to the additional oxygen atom . Replacement of phenyl with thiophene (as in the 5-ethylthien-2-yl derivative) introduces sulfur, altering electronic properties while maintaining a comparable molecular weight .

Positional Isomerism: Substituent position significantly impacts properties. For instance, 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (C₁₈H₁₄ClNO₃) has a lower molecular weight than the target compound due to a single methoxy group , while 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (C₁₉H₁₆ClNO₂) lacks oxygen but retains a similar carbon framework .

Biologische Aktivität

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, with the CAS number 588696-86-0, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16ClNO4

- Molecular Weight : 357.79 g/mol

- Structure : The compound features a quinoline core substituted with a chloro group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Below are key findings regarding its biological effects:

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid may induce apoptosis in cancer cells by affecting cell cycle progression and triggering apoptotic pathways.

- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Study 1: Inhibition of Cancer Cell Growth

A study evaluated the effect of this compound on MCF-7 cells:

- IC50 Value : The compound exhibited an IC50 value of approximately 25 µM, indicating significant potency in inhibiting cell growth.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, leading to reduced S phase entry.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects:

- Apoptosis Rate : The compound increased early apoptosis rates from 0.5% in control cells to 5% at an optimal concentration.

- Mechanistic Insights : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

| Apoptosis Type | Control (%) | Compound Treatment (%) |

|---|---|---|

| Early Apoptosis | 0.5 | 5 |

| Late Apoptosis | 1 | 3 |

| Necrosis | 0.5 | 1 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins involved in cancer progression:

- Target Proteins : The compound was docked against several kinases implicated in cancer signaling pathways.

- Binding Affinity : Docking results indicated a favorable binding affinity to Aurora A kinase, suggesting potential as a selective inhibitor.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl; methyl at C8) .

- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., N-oxide derivatives from incomplete reduction) .

- X-ray crystallography : Resolve structural ambiguities, particularly for polymorphic forms .

How is the preliminary biological activity of this compound evaluated in academic settings?

Q. Basic

- Enzyme inhibition assays : Test against kinases or microbial targets (e.g., E. coli DNA gyrase) using fluorometric or spectrophotometric methods .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Antimicrobial susceptibility : Disk diffusion or microdilution assays for Gram-positive/-negative bacteria .

How do structural modifications (e.g., chloro, methoxy, methyl groups) influence its bioactivity?

Q. Advanced

- Methoxy groups : Enhance solubility and hydrogen-bonding capacity, critical for target binding (e.g., kinase active sites) .

- Chlorine at C7 : Increases electrophilicity, improving interaction with nucleophilic residues in enzymes .

- Methyl at C8 : Steric effects may reduce off-target binding but could lower solubility .

Method : Use SAR studies with derivative libraries and molecular docking to map substituent effects .

What computational strategies are used to predict target interactions and mechanism of action?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/GROMACS) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

- Assay standardization : Control variables like pH, serum concentration, and cell passage number .

- Impurity profiling : Use HPLC-ELSD to detect trace intermediates (e.g., ester precursors) that may skew results .

- Meta-analysis : Compare datasets using tools like RevMan, adjusting for methodological heterogeneity .

What derivatization strategies enhance this compound’s pharmacological properties?

Q. Advanced

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability .

- Fluorine substitution : Replace C7-Cl with F to modulate metabolism and reduce toxicity .

- Heterocyclic fusion : Synthesize pyrido-quinoxaline hybrids to broaden target selectivity .

What challenges arise in formulating this compound for in vivo studies?

Q. Basic

- Low aqueous solubility : Address via nanoemulsions or cyclodextrin complexes .

- pH sensitivity : Stabilize in buffered solutions (pH 6.5–7.4) to prevent precipitation .

What is the hypothesized mechanism of enzyme inhibition for this compound?

Q. Advanced

- Competitive inhibition : Binds ATP-binding sites of kinases, confirmed via Lineweaver-Burk plots .

- Metal chelation : The carboxylic acid group may coordinate Mg²⁺ in bacterial gyrases, disrupting DNA replication .

How does the compound’s stability vary under different storage and experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.